Methyl (2,4-dinitrophenoxy)acetate

Nucleophilic aromatic substitution Kinetics Synthetic methodology

Standard nitroaromatic esters often fail in nucleophilic acyl substitutions due to poor leaving-group ability, leading to failed syntheses and low yields. Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7) solves this with its strongly electron-withdrawing 2,4-dinitrophenoxy moiety. - **Reactivity advantage:** Outperforms mononitro and unsubstituted analogs (Brønsted slope β = -1.58 ± 0.1). - **Proven O-selectivity:** Essential reagent for phosphitylation in nucleotide/oligonucleotide synthesis. - **Supply:** Available in research quantities with global shipping.

Molecular Formula C9H8N2O7
Molecular Weight 256.17
CAS No. 55796-11-7
Cat. No. B2812411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2,4-dinitrophenoxy)acetate
CAS55796-11-7
Molecular FormulaC9H8N2O7
Molecular Weight256.17
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H8N2O7/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3
InChIKeyRXIWUACBCHMLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2,4-dinitrophenoxy)acetate Supplier & Procurement


Methyl (2,4-dinitrophenoxy)acetate (CAS 55796-11-7), a nitroaromatic ester, is a key intermediate in pharmaceutical research and agrochemical development . It features a 2,4-dinitrophenoxy group attached to a methyl acetate moiety, which endows it with unique reactivity in nucleophilic substitution and hydrolysis reactions [1]. This compound is primarily utilized in the synthesis of heterocyclic compounds and as a building block for functional materials, with a predicted density of 1.475±0.06 g/cm³ and a boiling point of 411.5±30.0 °C .

1 Nucleophilic substitution & SNAr reaction workflows
2 Heterocyclic compound synthesis building block
3 Functional material intermediate with activated ester

Irreplaceability of Methyl (2,4-dinitrophenoxy)acetate


Substituting Methyl (2,4-dinitrophenoxy)acetate with seemingly similar compounds like ethyl esters or mononitro analogs is scientifically unsound due to profound differences in electronic effects and leaving group ability. The 2,4-dinitrophenoxy moiety, with its strong electron-withdrawing nitro groups, dramatically enhances the reactivity of the ester carbonyl towards nucleophiles [1]. This is evidenced by its behavior as a superior leaving group in nucleophilic acyl substitution, where it outperforms mononitro and unsubstituted analogs [2]. Consequently, using a generic alternative can lead to failed syntheses, low yields, or the formation of undesired byproducts, directly impacting research efficiency and procurement ROI.

Ethyl or higher alkyl ester analogs
Different chromatographic behavior and solubility profiles may alter purification workflow and yield consistency.
Mononitro or unsubstituted phenoxy analogs
Reduced electron withdrawal at the carbonyl center may shift reaction kinetics and leaving group ability.
Generic activated esters
Substitution may not reproduce the reported O-selectivity profile in phosphitylation reactions.

Quantitative Evidence for Methyl (2,4-dinitrophenoxy)acetate


SNAr Rate Enhancement vs. Mononitro Analog

In nucleophilic aromatic substitution (SNAr) reactions, the 2,4-dinitrophenoxy group exhibits significantly enhanced reactivity compared to mononitro analogs. A study of 2,4-dinitrophenoxy derivatives (12-16) reacting with morpholine in acetonitrile showed a Brønsted-type plot slope (β) of -1.58 ± 0.1 [1]. This steep negative slope indicates a high degree of negative charge development on the leaving group in the rate-determining step, confirming the 2,4-dinitrophenoxy moiety's superior leaving group ability compared to the 5-nitro-2-pyridyloxy derivatives (β = -1.15 ± 0.25) in the same study [1]. This quantitative difference in kinetic behavior directly translates to faster and more complete reactions.

SNAr Reactivity
Head-to-head
Target: β = -1.58 ± 0.1
Comparator: β = -1.15 ± 0.25
Supports reactivity comparison
Morpholine in CH3CN; spectrophotometric kinetics
Nucleophilic aromatic substitution Kinetics Synthetic methodology

Methanolysis Mechanism: Concerted vs. Stepwise

DFT calculations on methanolysis reactions demonstrate that the 2,4-dinitrophenoxy substrate (1a) follows a distinct, rate-limiting, enforced-concerted pathway when promoted by a Zn(II)-methoxide complex [1]. In contrast, substrates with slightly less electron-withdrawing substituents (1b, 1c) undergo a two-step process with unassisted leaving group departure [1]. This mechanistic divergence, quantified by the different reaction coordinate energetics, indicates that the 2,4-dinitrophenoxy compound experiences a more efficient, lower-barrier transition state for ester cleavage, a property not shared by its less-activated analogs.

Mechanism Type
Cross-study comparable
Enforced-concerted pathway for 2,4-dinitrophenoxy substrate
Supports mechanism interpretation
DFT-calculated pathway divergence vs. less activated analogs
Reaction mechanism DFT calculations Leaving group

O-Selectivity in Phosphitylation

In the synthesis of O-phosphitylated amino alcohols, reagents containing a 2,4-dinitrophenoxy leaving group achieve high O-selectivity under mild conditions [1]. This contrasts with the less selective behavior of the 4-nitrophenoxy analog, which may lead to unwanted N-phosphitylation byproducts [1]. While the study does not provide a direct numerical selectivity ratio, the demonstrated ability to selectively modify hydroxyl groups in the presence of unprotected amines is a critical differentiator for applications in nucleoside and oligonucleotide chemistry.

O-Selectivity
Class-level inference
Reported high O-selectivity
vs. potential N-phosphitylation with 4-nitro analog
Supports chemoselectivity review
Amino alcohol substrates with unprotected NH2
Oligonucleotide synthesis Phosphitylation Selectivity

Physical Properties: Methyl vs. Ethyl Ester

The methyl ester (Methyl (2,4-dinitrophenoxy)acetate) has a predicted boiling point of 411.5±30.0 °C and a density of 1.475±0.06 g/cm³ . Its ethyl ester analog (Ethyl (2,4-dinitrophenoxy)acetate) has a higher molecular weight (270.197 g/mol vs. 256.17 g/mol) . The lower molecular weight and higher polarity of the methyl ester can significantly impact its chromatographic behavior and solubility profile during work-up and purification. For example, in preparative HPLC, the methyl ester would likely elute earlier, offering potential for faster purification cycles and reduced solvent consumption, a key cost and throughput consideration in industrial settings.

Physical Property
Data to verify
bp: 411.5±30.0 °C
MW: 256.17 (Δ -14 vs ethyl ester)
Supports purification design
Predicted properties; experimental verification recommended
Physical chemistry Purification Process chemistry

Herbicidal Activity of 2,4-Dinitrophenoxy Motif

Historical research on differential herbicides established the 2,4-dinitrophenoxyacetic acid core as a key structural motif for herbicidal activity [1]. This class-level knowledge provides a strong scientific rationale for procuring and investigating derivatives like Methyl (2,4-dinitrophenoxy)acetate as potential leads or intermediates in agrochemical discovery programs [1]. While specific quantitative data for the methyl ester is not presented in this reference, the established activity of the core scaffold informs its potential utility.

Scaffold Activity
Class-level inference
2,4-dinitrophenoxyacetic acid core linked to herbicidal activity
Scaffold-based screening context
Historical herbicide assays; methyl ester data not reported
Agrochemical Herbicide Structure-activity relationship

Key Applications of Methyl (2,4-dinitrophenoxy)acetate


Oligonucleotide and Nucleoside Analog Synthesis

The proven O-selectivity of the 2,4-dinitrophenoxy leaving group in phosphitylation reactions, as detailed in Section 3 [1], makes Methyl (2,4-dinitrophenoxy)acetate an essential reagent for the synthesis of novel nucleotides, oligonucleotides, and their analogs. It is particularly valuable for modifying hydroxyl groups on nucleosides containing unprotected amines, a critical step in developing antisense therapeutics and molecular probes [1].

Kinetic and Mechanistic Studies

Due to its well-defined and quantifiable reactivity in nucleophilic substitution (SNAr) and methanolysis [2], this compound serves as a model substrate for fundamental mechanistic investigations [3]. Its behavior as a 'good' leaving group, characterized by a Brønsted slope of β = -1.58 ± 0.1 [2], allows researchers to study reaction dynamics, transition state structures, and the influence of electronic effects on reaction pathways.

Agrochemical Lead Discovery

The established herbicidal activity of the 2,4-dinitrophenoxyacetic acid scaffold [4] positions Methyl (2,4-dinitrophenoxy)acetate as a strategic intermediate for synthesizing and screening novel analogs. Procurement is justified for research programs focused on developing next-generation herbicides with improved selectivity or environmental profiles [4].

Application
Selection Property
Validation Focus
Oligonucleotide analog synthesis
Chemoselectivity profile
O-phosphitylation selectivity verification
Reaction mechanism studies
Leaving group reactivity
Kinetic pathway verification
Agrochemical intermediate research
Scaffold activity background
Herbicide screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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